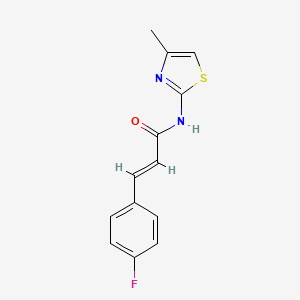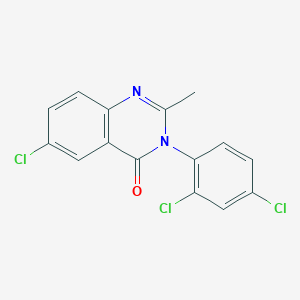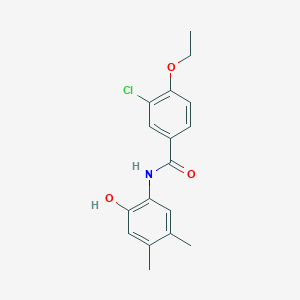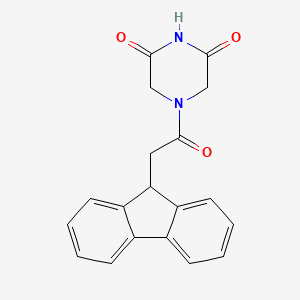
N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as DMT, is a synthetic chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. DMT has been extensively studied for its potential applications in cancer therapy and neuroprotection.
作用机制
DMT is a potent and selective inhibitor of N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, which is involved in DNA repair and cell death pathways. N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition leads to the accumulation of DNA damage and the activation of cell death pathways, which can be exploited for cancer therapy. In addition, N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition can reduce inflammation and oxidative stress, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
DMT has been shown to have a number of biochemical and physiological effects, including inhibition of N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide activity, induction of DNA damage, activation of cell death pathways, reduction of inflammation and oxidative stress, and neuroprotection. DMT has also been shown to have anti-tumor effects in animal models of cancer.
实验室实验的优点和局限性
DMT has several advantages for lab experiments, including its potency and selectivity for N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its neuroprotective effects. However, DMT also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and delivery methods.
未来方向
There are several future directions for DMT research, including the development of more potent and selective N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibitors, the optimization of DMT synthesis and delivery methods, the investigation of DMT's potential applications in other diseases, such as inflammation and autoimmune disorders, and the exploration of combination therapies with DMT and other drugs. Additionally, the use of DMT in clinical trials for cancer therapy and neuroprotection should be further explored.
合成方法
DMT can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 2-thiophenecarboxylic acid chloride, followed by cyclization with piperidine-4-carboxylic acid. The resulting product is then purified by recrystallization. The synthesis of DMT has been optimized to improve the yield and purity of the final product.
科学研究应用
DMT has been extensively studied for its potential applications in cancer therapy and neuroprotection. In cancer therapy, DMT has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, which leads to increased DNA damage and cell death in cancer cells. DMT has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury by reducing inflammation and oxidative stress.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-5-6-14(2)16(12-13)20-18(22)15-7-9-21(10-8-15)19(23)17-4-3-11-24-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZHGLSDGDEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5748046.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5748059.png)
![2-[(4,5-dimethoxy-2-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5748061.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5748083.png)
![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5748088.png)

![9-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5748097.png)


